4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
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Overview
Description
4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its sulfonamide group can interact with biological macromolecules, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-CL-N-(2-((2-(4-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-CL-N-(2-((2-(4-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-CL-N-(2-((2-(4-Ethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit diverse biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
477733-40-7 |
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Molecular Formula |
C20H16ClN3O4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-15-9-11-16(12-10-15)29(27,28)24-18-7-3-2-6-17(18)20(26)23-22-13-14-5-1-4-8-19(14)25/h1-13,24-25H,(H,23,26)/b22-13+ |
InChI Key |
VWFVVLRLFLFGRW-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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